molecular formula C13H10N2O5S B3129313 (2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one CAS No. 339021-14-6

(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one

Cat. No. B3129313
CAS RN: 339021-14-6
M. Wt: 306.3 g/mol
InChI Key: CUHQSXKQBFQMNR-TWGQIWQCSA-N
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Description

(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H10N2O5S and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been used as a precursor in the synthesis of various derivatives with potential biological applications. A study detailed the synthesis of thiazolidinone derivatives with antimicrobial and analgesic activity, emphasizing the compound's role in developing bioactive agents (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).
  • Another research focused on synthesizing new derivatives bearing thiadiazols/triazoles moieties. The newly synthesized thiazolidinones were evaluated for antimicrobial activity, showing promising results (A. Ayyash, A. O. Hammady, 2020).
  • A study synthesized novel 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole. These compounds were tested for their antimicrobial properties against various bacterial and fungal species, showing some compounds' comparable effectiveness to standard drugs (N. Patel, Faiyazalam M. Shaikh, 2010).

Pharmacological Potential

  • Some derivatives have shown potential as antipsychotic and anticonvulsant agents. A study synthesized derivatives with significant antipsychotic and anticonvulsant activities, highlighting the chemical versatility and therapeutic potential of the core structure (H. Kaur, Sunil Kumar, A. Chaudhary, Ashok Kumar, 2012).
  • In another study, derivatives exhibited anti-inflammatory and analgesic activities. The research underlined the therapeutic relevance of these compounds in treating inflammation and pain-related conditions (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpinar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, T. Talele, 2013).
  • The structure has also been incorporated into the synthesis of novel antihypertensive agents. The synthesized compounds were evaluated for various cardiovascular activities, showing promising results as potential antihypertensive medications (S. Bhandari, K. Bothara, A. A. Patil, T. Chitre, A. Sarkate, Suraj T. Gore, S. Dangre, Chetan V. Khachane, 2009).

properties

IUPAC Name

(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c1-14-9(6-15(18)19)21-11(12(14)16)10-7-4-2-3-5-8(7)13(17)20-10/h2-6,10-11H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHQSXKQBFQMNR-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C[N+](=O)[O-])SC(C1=O)C2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/[N+](=O)[O-])/SC(C1=O)C2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one
Reactant of Route 2
(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one
Reactant of Route 3
(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one
Reactant of Route 4
(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one
Reactant of Route 5
(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(2Z)-3-methyl-2-(nitromethylidene)-5-(3-oxo-1H-2-benzofuran-1-yl)-1,3-thiazolidin-4-one

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